molecular formula C11H19N B12873909 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine

2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine

Cat. No.: B12873909
M. Wt: 165.27 g/mol
InChI Key: PWDMOIMCFMCJPQ-UHFFFAOYSA-N
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Description

2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a fused bicyclic system with a methano bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides, which are generated in situ by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids . This reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve multicomponent heterocyclization reactions, which allow for the efficient and scalable synthesis of azepine derivatives . These methods often utilize readily available starting materials and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated azepine derivatives, and various substituted azepines depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused bicyclic system with a methano bridge, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

4-methyl-2-azatricyclo[6.2.1.02,6]undecane

InChI

InChI=1S/C11H19N/c1-8-4-11-6-9-2-3-10(5-9)12(11)7-8/h8-11H,2-7H2,1H3

InChI Key

PWDMOIMCFMCJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC3CCC(C3)N2C1

Origin of Product

United States

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